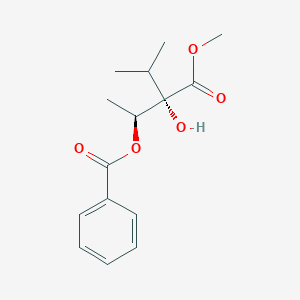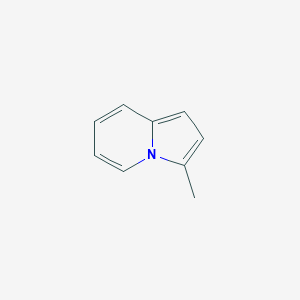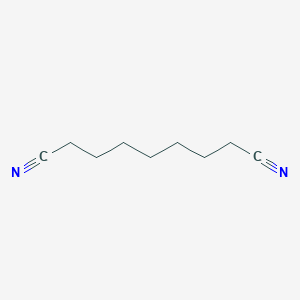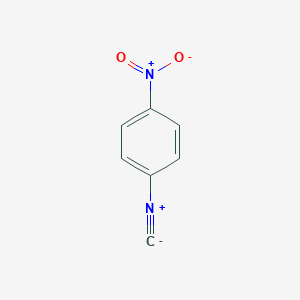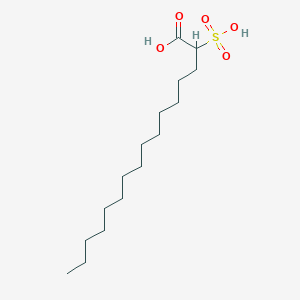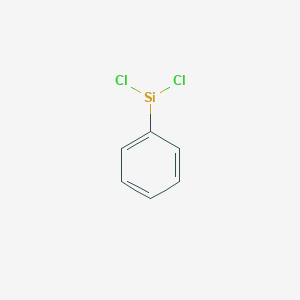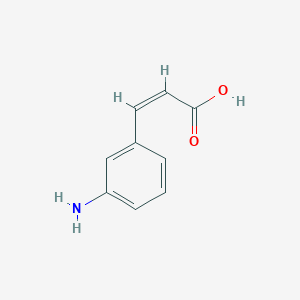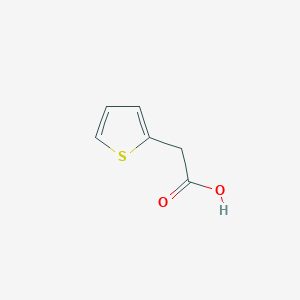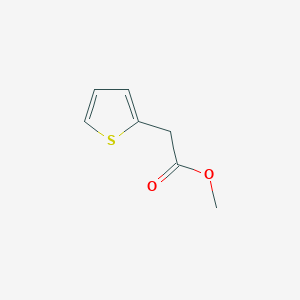
Iomazenil (123I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iomazenil (123I) is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a ligand that displays high affinity for central-type benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex in the brain. This compound is particularly useful for imaging and studying various neurological conditions, including epilepsy, Alzheimer’s disease, and cerebral ischemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iomazenil (123I) involves a nucleophilic exchange reaction. The process typically includes the following steps:
- A reaction mixture containing 1 mg of bromo-mazenil, 0.2 mg of tin(II) sulfate, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid is prepared.
- The mixture is flushed with nitrogen gas and heated at 121°C for 25 minutes in the presence of iodine-123 (37 MBq; 1 mCi).
- The labeling yield obtained is between 80% and 90% .
Industrial Production Methods: For industrial production, the radiochemical is further purified using high-performance liquid chromatography (HPLC) separation, diluted with an isotonic citrate buffer (pH 4), filtered, and sterilized. This additional procedure increases the purity of Iomazenil (123I) to more than 97%, with an overall yield of 70-80% .
Análisis De Reacciones Químicas
Types of Reactions: Iomazenil (123I) primarily undergoes substitution reactions due to the presence of the iodine-123 isotope. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Involves reagents like sodium iodide (NaI) and Iodogen.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated byproducts .
Aplicaciones Científicas De Investigación
Iomazenil (123I) has a wide range of applications in scientific research:
Neurology: Used in SPECT imaging to study benzodiazepine receptor distribution and function in the brain. .
Psychiatry: Employed in research to understand the role of GABA receptors in psychiatric disorders such as schizophrenia.
Pharmacology: Investigated as a potential treatment for alcohol use disorder due to its ability to bind to alcohol receptors in the brain.
Cognitive Function Studies: Used to assess cognitive dysfunction and recovery in conditions like moyamoya disease
Mecanismo De Acción
Iomazenil (123I) acts as an antagonist and partial inverse agonist of benzodiazepine receptors, which are part of the GABA receptor complex. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to changes in neuronal activity. This mechanism is useful in imaging studies to visualize and quantify receptor distribution and function in the brain .
Similar Compounds:
Flumazenil (Ro15-1788): An analogue of Iomazenil, used as a benzodiazepine receptor antagonist.
Iofetamine (123I): Another radiopharmaceutical used in SPECT imaging for different neurological studies
Uniqueness: Iomazenil (123I) is unique due to its high affinity for central-type benzodiazepine receptors and its ability to provide detailed imaging of receptor distribution and function in the brain. This makes it particularly valuable in both clinical and research settings for studying various neurological and psychiatric conditions .
Propiedades
Número CAS |
127396-36-5 |
|---|---|
Fórmula molecular |
C15H14IN3O3 |
Peso molecular |
407.20 g/mol |
Nombre IUPAC |
ethyl 7-(123I)iodanyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-4 |
Clave InChI |
FRIZVHMAECRUBR-KIWWSDKQSA-N |
SMILES isomérico |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3[123I])C |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C |
SMILES canónico |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C |
Otros números CAS |
127396-36-5 |
Sinónimos |
(123I)iomazenil ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate iomazenil iomazenil (123I) iomazenil I-123 Ro 16-0154 Ro-16-0154 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
